Home > Products > Screening Compounds P12791 > 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole
5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole - 1008361-62-3

5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole

Catalog Number: EVT-2791360
CAS Number: 1008361-62-3
Molecular Formula: C8H4BrF3N2
Molecular Weight: 265.033
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Applications
  • Building block for pharmaceuticals and agrochemicals: Benzimidazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties [, , , ]. 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)- could serve as a starting point for synthesizing novel drug candidates or pesticides.
  • Ligand in metal complexes: Benzimidazoles can act as ligands in coordination chemistry [, ]. 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)-, with its bromine atom, could potentially coordinate with metal centers, leading to complexes with catalytic or material properties.

(E)-2-((4-(1H-benzo[d]imidazole-2-yl)phenylimino)methyl)-6-bromo-4-chlorophenol (L1)

Compound Description: This compound is a benzimidazole Schiff base ligand. It demonstrated moderate to strong DNA binding affinity and exhibited promising anticancer activity against breast cancer cells, surpassing the efficacy of standard drugs cisplatin and doxorubicin at similar concentrations. []

2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole (5e)

Compound Description: This compound represents an indole-benzimidazole hybrid molecule exhibiting notable in vitro cytotoxic activity against a range of human cancer cell lines, including ovarian (SKOV-3), prostate (PC-3), cervical (HeLa), and acute monocytic leukemia (THP-1). []

Relevance: While not a direct derivative of 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)-, 2-(5-bromo-1H-indol-3-yl)-5-methyl-1H-benzo[d]imidazole (5e) is structurally related through its incorporation of the benzimidazole moiety. This compound highlights the significance of benzimidazole as a pharmacophore in medicinal chemistry, particularly in developing anticancer agents. The presence of a bromine substituent in 5e, albeit at a different position compared to the target compound, further emphasizes the potential influence of halogen substituents on biological activity within this class of compounds. []

N-((2-(1-(3-(trifluoromethyl)phenyl)ethylamino)-1H-benzo[d]imidazol-4-yl)methyl)methanesulfonamide

Compound Description: This novel 2-aminobenzimidazole derivative is synthesized via cyclodesulfurization of a thiourea precursor. [] The paper highlights the importance of 2-aminobenzimidazole derivatives for their wide range of biological activities. []

Relevance: This compound shares the benzimidazole core and the presence of a trifluoromethyl group with 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)-. Notably, the trifluoromethyl group in both compounds is attached to a phenyl ring, albeit at different positions. This structural similarity suggests that incorporating a trifluoromethyl group, a common modification in medicinal chemistry to enhance lipophilicity and metabolic stability, might be a crucial factor for the biological activity of these benzimidazole derivatives. []

(E)-6-bromo-2-(4-(trifluoromethyl)styryl)1H-benzo[d]imidazole (4)

Compound Description: This compound is a key intermediate in the synthesis of Mavatrep (1), a potent transient receptor potential vanilloid-1 (TRPV1) antagonist. []

Relevance: This compound shares the 6-bromo-benzimidazole core structure and the trifluoromethyl group with 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)-. The key difference lies in the presence of a styryl group at the 2-position of the benzimidazole ring in (E)-6-bromo-2-(4-(trifluoromethyl)styryl)1H-benzo[d]imidazole (4). This structural difference emphasizes the versatility of the benzimidazole scaffold and its ability to accommodate various substituents, leading to diverse pharmacological activities, including acting as a TRPV1 antagonist. []

3-bromo-N-[4-chloro-2-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-prrazole-5-carboxanilide

Compound Description: This compound was evaluated as a potential insecticide against soybean aphids (Aphis glycines Matsumura). []

Relevance: While not a direct structural analog, 3-bromo-N-[4-chloro-2-6-[(methylamino)carbonyl]phenyl]-1-(3-chloro-2-pyridinyl)-1H-prrazole-5-carboxanilide shares a key structural motif with 1H-Benzimidazole, 6-bromo-5-(trifluoromethyl)-, namely the presence of a halogenated aromatic ring. Both compounds contain a bromine atom on their respective aromatic rings. The presence of halogens like bromine in bioactive molecules is often associated with enhanced metabolic stability, increased lipophilicity, and altered binding affinities to target proteins. Therefore, though the core structures differ, the shared presence of a halogenated aromatic ring suggests a potential commonality in their physicochemical properties and might influence their interactions with biological targets. []

Introduction to Benzimidazole Core Scaffold in Medicinal Chemistry

Historical Significance of Benzimidazole Derivatives in Drug Discovery

The benzimidazole core—a fusion of benzene and imidazole rings—represents a privileged scaffold in medicinal chemistry due to its structural versatility and broad bioactivity profile. First synthesized in 1872, benzimidazoles gained prominence in the mid-20th century with the development of the anthelmintic drug Thiabendazole (1961), demonstrating the scaffold’s capacity for target-specific activity [9] [10]. This breakthrough catalyzed extensive exploration, leading to clinically indispensable drugs across therapeutic areas:

Table 1: Clinically Approved Benzimidazole-Based Drugs

Drug NameTherapeutic ApplicationKey Structural Features
OmeprazoleProton Pump Inhibitor (Anti-ulcer)5-Methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfinyl]-1H-benzimidazole
AlbendazoleAnthelminticMethyl [5-(propylthio)-1H-benzimidazol-2-yl]carbamate
TelmisartanAngiotensin II Receptor Antagonist (Antihypertensive)4'-[(1,4'-Dimethyl-2'-propyl[2,6'-bi-1H-benzimidazol]-1'-yl)methyl]-[1,1'-biphenyl]-2-carboxylic acid
BendamustineChemotherapy (Chronic Lymphocytic Leukemia)5-[Bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazole-2-butanoic acid
TriclabendazoleAntifungal/Antiparasitic5-Chloro-6-(2,3-dichlorophenoxy)-2-(methylthio)-1H-benzimidazole

The scaffold’s success stems from its capacity for diverse molecular interactions:

  • Hydrogen Bonding: The imidazole NH and N atoms act as donors/acceptors, enabling binding to biological targets like enzymes and receptors [10].
  • Planar Aromaticity: Facilitates intercalation into DNA or stacking within hydrophobic protein pockets, crucial for anticancer and antimicrobial activity [3] [9].
  • Tautomerism: The NH proton shifts between N1 and N3 positions, enhancing structural adaptability for target engagement [10].

Recent research underscores benzimidazole’s relevance in combating resistant pathogens. Derivatives like 2-(1H-indol-3-yl)-1H-benzo[d]imidazoles exhibit potent activity against methicillin-resistant Staphylococcus aureus (MRSA) (MIC <1 µg/mL) and Candida albicans by targeting (p)ppGpp synthetases/hydrolases and FtsZ proteins—critical enzymes in bacterial stress response and cell division [3]. Molecular docking confirms strong binding affinities (ΔG < -9 kcal/mol) between halogenated benzimidazoles and these targets, validating their potential as novel anti-infectives [3].

Rationale for Substituent Engineering: Bromo and Trifluoromethyl Functional Groups

Strategic functionalization at C5, C6, or C2 positions of benzimidazole profoundly modulates bioactivity and pharmacokinetics. The introduction of bromo and trifluoromethyl groups represents a sophisticated approach to enhancing target specificity and drug-like properties:

Bromo Substituent (e.g., at C5/C6):

  • Steric and Electronic Effects: The bromine atom’s size (van der Waals radius: 1.85 Å) and moderate electronegativity create localized hydrophobic pockets, improving binding to enzymes like bacterial pyruvate kinase or fungal lanosterol demethylase. This enhances antimicrobial potency, as evidenced by 5-Bromo-2-(trifluoromethyl)-1H-benzimidazole’s activity against Mycobacterium smegmatis (MIC 3.9 µg/mL) [3] [4].
  • Metabolic Stability: Bromine’s lower electronegativity relative to chlorine reduces susceptibility to oxidative dehalogenation by cytochrome P450 enzymes, extending plasma half-life [8].
  • Synthetic Versatility: Bromo serves as a handle for cross-coupling reactions (e.g., Suzuki, Heck), enabling late-stage diversification into biaryl or alkynyl derivatives for SAR studies [1] [6].

Trifluoromethyl Group (e.g., at C2/C6):

  • Enhanced Lipophilicity: The CF₃ group significantly increases log P values (by 0.5–1.5 units), promoting membrane permeability. This is critical for compounds targeting intracellular pathogens like mycobacteria or tumor cells [4] [8].
  • Electron-Withdrawing Effect: The strong -I effect stabilizes adjacent positive charges or hydrogen-bond acceptors, improving interactions with catalytic residues in enzymes. For example, CF₃ at C2 increases acidity of the N1-H proton (pKa reduction by ~1 unit), enhancing hydrogen-bond donation capacity to targets like H⁺/K⁺-ATPase in proton pump inhibitors [10] [4].
  • Metabolic Resistance: Fluorine’s high bond dissociation energy (485 kJ/mol for C-F) impedes oxidative metabolism, reducing clearance and improving oral bioavailability [8].

Table 2: Physicochemical and Biological Impacts of Key Substituents

SubstituentPositionKey Physicochemical EffectsBiological Consequences
Bromo (Br)C5/C6- ↑ Hydrophobicity (Δlog P ≈ +0.9) - Steric bulk- Enhanced target binding via hydrophobic interactions - Improved activity against resistant bacteria/fungi
Trifluoromethyl (CF₃)C2/C6- ↑ Lipophilicity (Δlog P ≈ +1.2) - Strong -I effect - Metabolic stability- Increased membrane permeability - Strengthened enzyme inhibition - Extended plasma half-life

The 5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole motif exemplifies synergistic substituent engineering. The ortho-positioned bromo and trifluoromethyl groups on the benzimidazole ring create a unique electronic and steric environment:

  • The electron-deficient domain near C5-C6 enhances electrophilicity, facilitating nucleophilic attack on cysteine residues in target enzymes (e.g., kinases) [4] [8].
  • Ortho-substitution steric strain induces a slight ring distortion, potentially improving selectivity for conformational-sensitive targets like FtsZ or tubulin polymers [3] [10].
  • Solubility profile: While water solubility remains limited (log P ≈ 3.5), the compound dissolves readily in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), facilitating in vitro biological testing [4] [6].

Molecular docking reveals that 5-bromo-6-(trifluoromethyl) derivatives form stable complexes (binding energy: -10.2 kcal/mol) with Staphylococcus aureus pyruvate kinase via:

  • Halogen bonding between bromine and backbone carbonyl of Gly298.
  • Hydrophobic enclosure of the CF₃ group within a pocket formed by Leu146, Val152, and Ala299.
  • N-H···O hydrogen bonding from benzimidazole to Asp297 [3].

This multi-modal binding underpins the compound’s nanomolar inhibitory activity against resistant bacterial strains and positions it as a promising lead for novel anti-infectives targeting biofilm-associated infections [3] [8].

Properties

CAS Number

1008361-62-3

Product Name

5-bromo-6-(trifluoromethyl)-1H-benzo[d]imidazole

IUPAC Name

5-bromo-6-(trifluoromethyl)-1H-benzimidazole

Molecular Formula

C8H4BrF3N2

Molecular Weight

265.033

InChI

InChI=1S/C8H4BrF3N2/c9-5-2-7-6(13-3-14-7)1-4(5)8(10,11)12/h1-3H,(H,13,14)

InChI Key

SSVCVDCKGHSFTM-UHFFFAOYSA-N

SMILES

C1=C(C(=CC2=C1NC=N2)Br)C(F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.